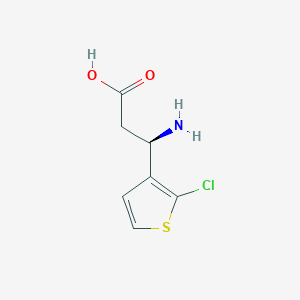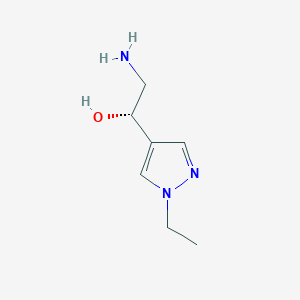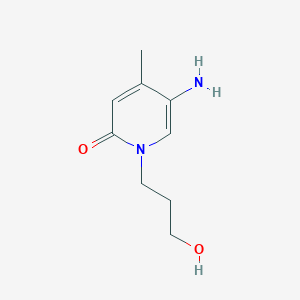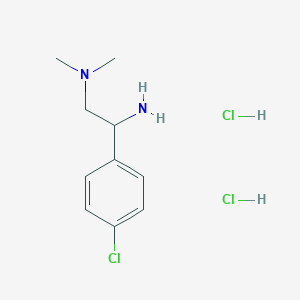![molecular formula C13H19N3O4S B13320796 N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an aminomethyl group attached to a cyclohexyl ring, a nitro group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the aminomethyl group, and the attachment of the nitrobenzene sulfonamide moiety. Common synthetic routes may involve:
Cyclohexyl Ring Formation: Starting from cyclohexanone, the cyclohexyl ring can be formed through hydrogenation.
Aminomethyl Group Introduction: The aminomethyl group can be introduced via reductive amination using formaldehyde and ammonia.
Attachment of Nitrobenzene Sulfonamide: The final step involves the sulfonation of nitrobenzene followed by coupling with the aminomethylcyclohexyl intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
化学反応の分析
Types of Reactions
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine and sulfonic acid derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis and cell proliferation.
類似化合物との比較
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide can be compared with similar compounds such as:
N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide hydrochloride: Similar structure but different functional groups.
N-[2-(Aminomethyl)cyclohexyl]-4-[(4H-1,2,4-triazol-3-ylsulfonyl)methyl]benzamide dihydrochloride: Contains a triazole ring instead of a nitro group.
2-(4-(Aminomethyl)piperidin-1-yl)-N-(3-cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)acetamide: Different ring structure and functional groups.
特性
分子式 |
C13H19N3O4S |
|---|---|
分子量 |
313.37 g/mol |
IUPAC名 |
N-[2-(aminomethyl)cyclohexyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c14-9-10-3-1-2-4-13(10)15-21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13,15H,1-4,9,14H2 |
InChIキー |
WFFJGHNMYSICLI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B13320723.png)



amine](/img/structure/B13320747.png)


![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)




